Cobalt(II) carbonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

7542-09-8 |

|---|---|

Molecular Formula |

CH2CoO3 |

Molecular Weight |

120.958 g/mol |

IUPAC Name |

carbonic acid;cobalt |

InChI |

InChI=1S/CH2O3.Co/c2-1(3)4;/h(H2,2,3,4); |

InChI Key |

ZJRWDIJRKKXMNW-UHFFFAOYSA-N |

SMILES |

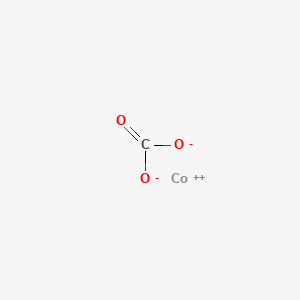

C(=O)([O-])[O-].[Co+2] |

Canonical SMILES |

C(=O)(O)O.[Co] |

Color/Form |

Red powder or rhombohedral crystals Pink rhombohedral crystals |

density |

4.2 g/cu cm |

melting_point |

280 °C (decomposes) Red-violet crystals; MP: decomposes; Decomposes in hot water; soluble in acids; insoluble in cold water /Cobalt(II) carbonate, basic/ |

physical_description |

Dry Powder; Water or Solvent Wet Solid Red solid; [Merck Index] Pink powder, insoluble in water; [MSDSonline] |

solubility |

In water, 0.00014 g/100 g water at 20 °C Almost insoluble in water 0.18 parts by wt (of formula wt)/100 parts of water by wt at 15 °C Almost insoluble in alcohol, methyl acetate Insoluble in ethanol |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of Cobalt(II) Carbonate Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary methods for synthesizing cobalt(II) carbonate (CoCO₃) nanoparticles. Cobalt-based nanomaterials are gaining significant attention in biomedical applications, including drug delivery and cancer therapy, making the controlled synthesis of their precursors, such as this compound, a critical area of research.[1][2] This document details established experimental protocols, presents quantitative data for comparative analysis, and visualizes the synthesis workflows.

Synthesis Methodologies: A Comparative Overview

The morphology, particle size, and purity of this compound nanoparticles are highly dependent on the synthesis method employed. The most common techniques include precipitation, hydrothermal synthesis, solvothermal synthesis, and microwave-assisted synthesis. Each method offers distinct advantages and allows for the tuning of nanoparticle characteristics.

Data Presentation: Quantitative Analysis of Synthesis Methods

The following tables summarize key quantitative data from various synthesis methods, providing a comparative look at the achievable particle sizes and reported morphologies.

Table 1: Precipitation Method - Nanoparticle Characteristics

| Cobalt Precursor | Carbonate Source | Molar Ratio (Co:CO₃) | Temperature (°C) | Particle Size (nm) | Morphology | Reference |

| Cobalt Chloride | Sodium Carbonate | 1:2.1 | Room Temp. | - | - | [3] |

| Cobalt Chloride | Ammonium (B1175870) Bicarbonate | - | - | ~4400 (4.4 µm) | Spherical | [4] |

| Cobalt Solution | Carbonate Solution | - | - | 39.6 ± 2.2 | - | [3][5][6] |

| Cobalt Sulfate | Sodium Carbonate | - | - | - | Small single spherical crystals and aggregates | [7] |

Table 2: Hydrothermal Method - Nanoparticle Characteristics

| Cobalt Precursor | Carbonate Source | Molar Ratio (Co:Urea) | Temperature (°C) | Time (h) | Particle Size | Morphology | Reference |

| Cobalt Acetate (B1210297)/Chloride/Nitrate | Urea (B33335) | 1:3 to 1:20 | 160 | 24–36 | Submicrometer | Varied | [3] |

| Cobalt Salt | Ammonium Carbonate | 1:3 | 120 | 0.5 | 80-90 nm | Uniform | [8] |

Table 3: Solvothermal and Microwave-Assisted Methods - Nanoparticle Characteristics

| Method | Cobalt Precursor | Solvent/Reagent | Temperature (°C) | Particle Size | Morphology | Reference |

| Solvothermal | Cobalt Acetate | Sodium Dodecylbenzenesulfonate (SDBS) | 180 | - | Plate-like structures assembled from small nanoparticles | [4] |

| Solvothermal | Cobalt Salt | Urea, Sodium Dodecylsulphonate | - | - | Diverse morphologies | [9] |

| Microwave-Assisted | Cobalt Nitrate | Ethylene (B1197577) Glycol, TOPO | - | ~6 nm (as Co₃O₄) | - | [10] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key synthesis techniques discussed. These protocols are based on established research and offer a starting point for laboratory synthesis.

Precipitation Method

The precipitation method is a straightforward and widely used technique for synthesizing this compound nanoparticles. It involves the reaction of a soluble cobalt salt with a carbonate source in a solution, leading to the precipitation of insoluble CoCO₃.

Protocol:

-

Precursor Solution Preparation:

-

Prepare an aqueous solution of a cobalt salt (e.g., cobalt chloride, cobalt nitrate, or cobalt sulfate).

-

Separately, prepare an aqueous solution of a carbonate source (e.g., sodium carbonate or ammonium bicarbonate). A molar ratio of cobalt to carbonate of 1:2.1 is often used to ensure complete precipitation.[3]

-

-

Reaction:

-

Under vigorous stirring or sonication, add the carbonate solution dropwise to the cobalt salt solution at a controlled rate.[3] The reaction is typically carried out at room temperature.

-

Factors such as pH, reactant addition time, mixing speed, and temperature can influence the properties of the precipitated solids.[7]

-

-

Aging and Crystallization:

-

After the addition is complete, the resulting suspension is typically aged for a specific period to allow for crystal growth and stabilization.

-

-

Washing and Collection:

-

The precipitate is collected by centrifugation or filtration.

-

The collected nanoparticles are washed several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

-

-

Drying:

-

The final product is dried in an oven at a moderate temperature (e.g., 60-80°C) to obtain the this compound nanoparticle powder.

-

Hydrothermal Method

The hydrothermal method utilizes a sealed, heated aqueous solution to facilitate the crystallization of materials that are not soluble at lower temperatures. This technique often yields highly crystalline nanoparticles with well-defined morphologies.

Protocol: [3]

-

Precursor Mixture Preparation:

-

In a typical synthesis, dissolve a cobalt salt (e.g., 2.5 mmol of cobalt acetate, cobalt chloride, or cobalt nitrate) and a surfactant (e.g., 0.1 mmol of cetyltrimethylammonium bromide - CTAB) in distilled water (e.g., 60 mL).

-

Add a carbonate source, such as urea, with a cobalt salt to urea molar ratio ranging from 1:3 to 1:20.

-

Stir the mixture vigorously for approximately 10 minutes to ensure homogeneity.

-

-

Hydrothermal Reaction:

-

Transfer the reaction mixture to a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it to a specific temperature, typically around 160°C, for a duration of 24 to 36 hours.

-

-

Cooling and Collection:

-

After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

-

Collect the resulting pink solid product by centrifugation.

-

-

Washing and Drying:

-

Wash the collected nanoparticles repeatedly with deionized water and ethanol.

-

Dry the final product in an oven at 60°C for 24 hours.

-

Solvothermal Method

Similar to the hydrothermal method, solvothermal synthesis is conducted in a sealed vessel at elevated temperatures. However, it utilizes non-aqueous solvents, which can influence the nanoparticle's size, shape, and surface properties.

Protocol: [9]

-

Precursor Solution Preparation:

-

Dissolve a cobalt salt and urea in a suitable organic solvent (e.g., ethanol, ethylene glycol).

-

A surfactant, such as sodium dodecylsulphonate, can be added to control the morphology of the resulting particles.

-

-

Solvothermal Reaction:

-

Transfer the solution to a Teflon-lined stainless steel autoclave.

-

Heat the autoclave to a specific temperature and maintain it for a set duration to allow for the formation of this compound particles.

-

-

Product Recovery:

-

After cooling, the product is collected, washed with the solvent used in the reaction and ethanol, and then dried.

-

Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a rapid and energy-efficient route to producing nanoparticles. The rapid heating can lead to uniform nucleation and growth, resulting in smaller and more uniform nanoparticles.

Protocol (for Co₃O₄ with CoCO₃ intermediate): [11]

-

Precursor Mixture:

-

In a typical procedure, cobalt acetate (0.05 M) and sodium carbonate are mixed in a 1:2 molar ratio in a binary solvent system, such as water and ethylene glycol.

-

The mixture is stirred for a few minutes to ensure homogeneity.

-

-

Microwave Irradiation:

-

The reaction vessel is placed in a household microwave oven.

-

The mixture is subjected to microwave irradiation at a specific power and for a short duration. The power and time can be varied to control the particle characteristics.

-

-

Post-synthesis Treatment:

-

The resulting cobalt carbonate precursor is then typically calcined at a high temperature to obtain cobalt oxide nanoparticles. The characteristics of the final oxide nanoparticles are influenced by the properties of the initial carbonate precursor.

-

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthesis methods described above.

References

- 1. researchgate.net [researchgate.net]

- 2. Calcium carbonate nano- and microparticles: synthesis methods and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cobalt carbonate and cobalt oxide nanoparticles synthesis, characterization and supercapacitive evaluation - ProQuest [proquest.com]

- 7. Biosynthesis and characterization of cobalt nanoparticles using combination of different plants and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. idr.nitk.ac.in [idr.nitk.ac.in]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure and Properties of Cobalt(II) Carbonate (CoCO₃)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure, physicochemical properties, and synthesis of cobalt(II) carbonate (CoCO₃). It includes detailed experimental protocols for its synthesis and characterization, quantitative data summaries, and visualizations to illustrate key structures and processes.

Crystal Structure

This compound, also known as spherocobaltite in its mineral form, adopts a calcite-type crystal structure.[1][2] It belongs to the trigonal crystal system with a rhombohedral lattice. The structure consists of cobalt atoms in an octahedral coordination geometry with oxygen atoms.[1][2]

Crystallographic Data

The crystallographic parameters for CoCO₃ have been determined through techniques such as X-ray diffraction (XRD). The data is summarized in the table below.

| Parameter | Value |

| Crystal System | Trigonal |

| Space Group | R-3c (No. 167) |

| Lattice Parameters (Hexagonal) | a = 4.633 Å, c = 14.998 Å |

| Lattice Parameters (Primitive) | a = 4.710 Å, b = 5.721 Å, c = 4.709 Å |

Physical and Chemical Properties

CoCO₃ is a pink to reddish paramagnetic solid.[1][2][3][4][5] Its key properties are summarized in the table below.

| Property | Value |

| Physical Properties | |

| Molecular Weight | 118.941 g/mol [5] |

| Appearance | Pink to reddish crystalline powder[3] |

| Density | 4.13 g/cm³[1][3][4][5] |

| Refractive Index (nD) | 1.855[1][4][6] |

| Chemical Properties | |

| Solubility | Insoluble in water and ethanol (B145695); Soluble in acids[1][3][4] |

| Solubility Product (Ksp) | 1.0 x 10⁻¹⁰[1] |

| Thermal Properties | |

| Decomposition Temperature | Anhydrous form decomposes at 427 °C into cobalt(II) oxide[1][5] |

| Magnetic Properties | |

| Magnetic Behavior | Paramagnetic[1][2][4][5] |

| Electrochemical Properties | |

| Application | Potential anode material for lithium-ion batteries[7] |

| Conversion Reaction | CoCO₃ + 2Li⁺ + 2e⁻ ↔ Co + Li₂CO₃ |

| Theoretical Capacity | High, though specific values vary with material morphology and testing conditions.[7] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of CoCO₃ are crucial for reproducible research. The following sections provide established protocols.

Synthesis Methodologies

a) Hydrothermal Synthesis

This method allows for the synthesis of crystalline CoCO₃ particles with controlled morphologies.[8][9]

-

Preparation of Reaction Mixture :

-

Dissolve 2.5 mmol of a cobalt salt (e.g., 0.60 g of CoCl₂·6H₂O) and 0.1 mmol (36.5 mg) of cetyltrimethylammonium bromide (CTAB) as a surfactant in 60 mL of distilled water with vigorous stirring.[8]

-

Add a specific molar ratio of urea (B33335) (e.g., a cobalt salt to urea ratio of 1:3 to 1:20) to the solution.[8]

-

Continue stirring for 10 minutes for complete mixing.[8]

-

-

Hydrothermal Reaction :

-

Product Recovery :

-

After the reaction, allow the autoclave to cool to room temperature naturally.

-

Collect the precipitate by centrifugation.

-

Wash the product with distilled water and ethanol several times to remove any remaining ions and surfactant.

-

Dry the final product in an oven at 60-80 °C for several hours.

-

b) Liquid Phase Precipitation

This is a common method for producing CoCO₃ at a larger scale.

-

Reactant Preparation :

-

Prepare a cobalt source solution, such as 140-150 g/L cobalt chloride (CoCl₂) solution.[10]

-

Prepare a precipitant solution, such as 250 g/L ammonium (B1175870) bicarbonate ((NH₄)HCO₃) solution.[10]

-

-

Precipitation Reaction :

-

Add an appropriate amount of the ammonium bicarbonate solution to a reactor and heat to a predetermined temperature (e.g., 40-60 °C).[7][10]

-

With constant stirring, pump the cobalt chloride solution into the reactor at a controlled rate (e.g., 0.75 L/h).[10]

-

Monitor the pH and stop the addition of the cobalt solution when the endpoint pH reaches 7.0-7.3.[10]

-

-

Aging and Recovery :

Characterization Protocols

a) X-ray Diffraction (XRD)

Used to determine the crystal structure, phase purity, and lattice parameters.

-

Instrument : A powder X-ray diffractometer with Cu Kα radiation (λ = 1.54178 Å).[8]

-

Sample Preparation : A small amount of the dried CoCO₃ powder is finely ground and mounted on a sample holder.

-

Data Collection : The sample is scanned over a 2θ range (e.g., 10-80°) with a specific step size and scan speed.

-

Analysis : The resulting diffraction pattern is compared with standard patterns from crystallographic databases (e.g., JCPDS No. 78-0209) to identify the crystalline phase. Lattice parameters are calculated from the peak positions.

b) Scanning Electron Microscopy (SEM)

Used to investigate the surface morphology and particle size of the synthesized powder.

-

Instrument : A scanning electron microscope.

-

Sample Preparation : The dry CoCO₃ powder is mounted on an aluminum stub using conductive carbon tape. The sample is then sputter-coated with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging.[11]

-

Imaging : The sample is imaged at various magnifications using an accelerated electron beam to obtain high-resolution images of the particle morphology.

c) Thermogravimetric Analysis (TGA)

Used to study the thermal stability and decomposition behavior of CoCO₃.

-

Instrument : A thermogravimetric analyzer.

-

Procedure : A small, accurately weighed sample (e.g., 5-10 mg) is placed in a crucible (e.g., alumina). The sample is heated from ambient temperature to a higher temperature (e.g., 900 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[12][13]

-

Analysis : The mass loss of the sample is recorded as a function of temperature. The resulting TGA curve provides information on decomposition temperatures and the composition of the material.

Mandatory Visualizations

References

- 1. azonano.com [azonano.com]

- 2. researchgate.net [researchgate.net]

- 3. An analytical workflow for dynamic characterization and quantification of metal-bearing nanomaterials in biological matrices | Springer Nature Experiments [experiments.springernature.com]

- 4. Preparation of Small-Particle and High-Density Cobalt Carbonate Using a Continuous Carbonate Precipitation Method and Evaluation of Its Growth Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.aalto.fi [research.aalto.fi]

- 6. nanocomposix.com [nanocomposix.com]

- 7. CN101830521B - Method for producing cobalt carbonate - Google Patents [patents.google.com]

- 8. bu.edu.eg [bu.edu.eg]

- 9. Recent Advances on Synthesis of CoCO3 with Controlled Morphologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. labinsights.nl [labinsights.nl]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Thermal Decomposition of Cobalt(II) Carbonate to Cobalt Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition of cobalt(II) carbonate (CoCO₃) into cobalt oxide. The synthesis of cobalt oxides through this method is of significant interest due to the wide-ranging applications of these materials in catalysis, energy storage, and biomedical fields. This document details the decomposition pathways, experimental protocols for analysis, and key quantitative data, offering a comprehensive resource for professionals in research and development.

Introduction to the Thermal Decomposition of this compound

This compound is a key precursor for the synthesis of various cobalt oxides, most notably cobalt(II) oxide (CoO) and cobalt(II,III) oxide (Co₃O₄). Thermal decomposition is a straightforward and effective method for this conversion, involving the application of heat to break down the carbonate into a metal oxide and carbon dioxide. The final product's stoichiometry, crystallinity, and morphology are highly dependent on the experimental conditions, particularly the temperature and the composition of the surrounding atmosphere. Understanding and controlling these parameters are crucial for producing cobalt oxide materials with desired properties for specific applications.

Decomposition Pathways and Mechanisms

The thermal decomposition of this compound is not a single-step process and is highly influenced by the presence of oxygen. The decomposition can also involve initial dehydration steps if the precursor is a hydrated or basic cobalt carbonate.

Decomposition in an Inert Atmosphere

In an inert atmosphere, such as nitrogen, the primary decomposition reaction involves the release of carbon dioxide to form cobalt(II) oxide[1].

Reaction 1: CoCO₃(s) → CoO(s) + CO₂(g)

This reaction is the fundamental step in the decomposition of the carbonate.

Decomposition in an Oxidizing Atmosphere (Air)

When heated in the presence of air (oxygen), the decomposition becomes more complex. The initially formed cobalt(II) oxide can be further oxidized to cobalt(II,III) oxide. The process can be described by the following reactions[1]:

Reaction 2: 6CoCO₃(s) + O₂(g) → 2Co₃O₄(s) + 6CO₂(g)

At very high temperatures (typically above 900°C), Co₃O₄ may decompose back to CoO[2].

Reaction 3: 2Co₃O₄(s) → 6CoO(s) + O₂(g)

For hydrated or basic cobalt carbonates, an initial dehydration step occurs at lower temperatures, typically below 200°C, before the carbonate itself decomposes[2][3].

The diagram below illustrates the general workflow for synthesizing and characterizing cobalt oxide from cobalt carbonate.

Caption: Workflow for Cobalt Oxide Synthesis and Characterization.

The following diagram visualizes the decomposition pathways under different atmospheric conditions.

Caption: CoCO₃ Decomposition Pathways.

Experimental Protocols

The study of the thermal decomposition of this compound primarily relies on thermal analysis techniques.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

-

Objective: To determine the temperature ranges of decomposition and the corresponding mass losses.

-

Apparatus: A thermogravimetric analyzer, which consists of a high-precision balance with a sample pan located inside a furnace.

-

Procedure:

-

A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in the sample pan (e.g., alumina (B75360) or platinum crucible).

-

The furnace is sealed, and the desired atmosphere (e.g., nitrogen or air) is purged through it at a constant flow rate.

-

The sample is heated at a constant rate (e.g., 5-20°C/min) over a specified temperature range (e.g., room temperature to 1000°C).

-

The mass of the sample is continuously recorded as a function of temperature.

-

The resulting TGA curve plots mass percentage versus temperature. The derivative of this curve (DTG curve) shows the rate of mass change and helps to identify peak decomposition temperatures.

-

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC)

DTA and DSC are used to measure the heat flow associated with thermal transitions in a material.

-

Objective: To identify endothermic or exothermic processes during decomposition. The decomposition of carbonates is typically an endothermic process.

-

Apparatus: A DTA or DSC instrument, often coupled with a TGA.

-

Procedure:

-

The sample and an inert reference material are heated or cooled under identical conditions.

-

DTA measures the temperature difference between the sample and the reference.

-

DSC measures the amount of heat required to maintain the sample and reference at the same temperature.

-

The resulting curves show peaks corresponding to thermal events.

-

Evolved Gas Analysis (EGA)

EGA techniques, such as Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR), are often coupled with TGA to identify the gaseous products evolved during decomposition.

-

Objective: To confirm the evolution of gases like H₂O and CO₂ at specific temperatures.

-

Procedure: The gas stream exiting the TGA furnace is introduced into the MS or FTIR spectrometer for real-time analysis.

Quantitative Data Summary

The following tables summarize quantitative data from thermal analysis studies of this compound and its basic forms.

Table 1: Decomposition Stages of Basic Cobalt Carbonate in Air [3]

| Decomposition Stage | Temperature Range (K) | Process |

| 1 | 303 K (onset) | Dehydration (loss of crystal water) |

| 2 | 493 K (onset) to 625 K (complete) | Decomposition of basic cobalt carbonate to Co₃O₄ |

Table 2: Mass Loss Data from Thermogravimetric Analysis

| Precursor | Atmosphere | Temperature Range (°C) | Total Mass Loss (%) | Final Product | Reference |

| Basic Cobalt Carbonate | Air | ~220-352 | 29.5 | Co₃O₄ | [3] |

| Cobalt Carbonate Nanoparticles | Nitrogen | ~200-300 | ~30 | CoO | [4] |

| Basic Cobalt Carbonate Nanosheets | Air | 136-270 | Not specified | Co₃O₄ | [5] |

Table 3: Kinetic Parameters for the Decomposition of Basic Cobalt Carbonate (Second Stage) [3]

| Parameter | Value |

| Activation Energy (E) | 106.1 - 144.5 kJ/mol |

| Pre-exponential Factor (log A) | 9.4 - 11.9 |

| Mechanism Function | Nucleation and Growth Model |

Factors Influencing Thermal Decomposition

Several factors can significantly influence the thermal decomposition process of this compound.

-

Heating Rate: A slower heating rate can lead to better separation of decomposition steps and can lower the observed decomposition temperature.

-

Atmosphere: As detailed in Section 2.0, the presence of an oxidizing atmosphere (air) leads to the formation of Co₃O₄, while an inert atmosphere (nitrogen) favors the formation of CoO.[1]

-

Precursor Characteristics: The particle size, morphology, and crystallinity of the starting this compound can affect the decomposition kinetics. Nanoparticles, for instance, may decompose at lower temperatures due to their higher surface area-to-volume ratio.[6][7]

-

Presence of Water: Hydrated or basic cobalt carbonates will exhibit an initial mass loss step corresponding to dehydration before the carbonate decomposition begins.[2][3]

Conclusion

The thermal decomposition of this compound is a versatile and widely used method for synthesizing cobalt oxides. The final product and its properties are critically dependent on the reaction conditions, primarily the temperature and atmosphere. A thorough understanding of the decomposition pathways and the application of thermal analysis techniques such as TGA, DTA/DSC, and EGA are essential for controlling the synthesis process and producing materials with tailored characteristics for advanced applications in various scientific and industrial fields. The quantitative data and experimental protocols presented in this guide serve as a valuable resource for researchers and professionals working with these materials.

References

- 1. oulurepo.oulu.fi [oulurepo.oulu.fi]

- 2. This compound Hydrate | High Purity [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cobalt carbonate and cobalt oxide nanoparticles synthesis, characterization and supercapacitive evaluation (2017) | Mehdi Rahimi-Nasrabadi | 102 Citations [scispace.com]

- 7. proquest.com [proquest.com]

solubility of cobalt(II) carbonate in acidic solutions

An In-depth Technical Guide on the Solubility of Cobalt(II) Carbonate in Acidic Solutions

Introduction

This compound (CoCO₃) is an inorganic compound that typically appears as a pink or reddish paramagnetic solid.[1][2] It is an intermediate in the hydrometallurgical purification of cobalt from its ores and serves as a precursor to catalysts and pigments.[1][3] While this compound is generally considered sparingly soluble in water, its solubility is significantly enhanced in acidic solutions.[1][4][5] This guide provides a comprehensive overview of the chemical principles governing this increased solubility, quantitative data, and experimental methodologies for its determination, tailored for researchers, scientists, and professionals in drug development.

Chemical Principles of Dissolution

The solubility of this compound is governed by chemical equilibria that are highly dependent on the pH of the solution.[4][6]

Solubility in Water

In pure water, this compound establishes a solubility equilibrium, dissociating into cobalt(II) ions (Co²⁺) and carbonate ions (CO₃²⁻). This process is characterized by a low solubility product constant (Ksp), indicating that only a small amount of the solid dissolves.[4]

The dissolution equilibrium in water is as follows: CoCO₃(s) ⇌ Co²⁺(aq) + CO₃²⁻(aq)

Reaction with Acids

In the presence of an acid, the carbonate ions produced from the dissolution of CoCO₃ react with hydronium ions (H₃O⁺) or protons (H⁺). This reaction forms carbonic acid (H₂CO₃), which is unstable and rapidly decomposes into carbon dioxide gas (CO₂) and water (H₂O).[7]

The overall reaction of this compound with a strong acid can be represented as: CoCO₃(s) + 2H⁺(aq) → Co²⁺(aq) + H₂O(l) + CO₂(g)[7]

This consumption of carbonate ions by the acid shifts the initial solubility equilibrium to the right, according to Le Châtelier's principle, leading to a significant increase in the dissolution of the this compound solid.[4][6] The reaction is visually characterized by the effervescence of carbon dioxide gas as the solid dissolves.[7][8]

Specific examples with common mineral acids include:

-

Hydrochloric Acid: CoCO₃(s) + 2HCl(aq) → CoCl₂(aq) + H₂O(l) + CO₂(g)[2][7]

-

Sulfuric Acid: CoCO₃(s) + H₂SO₄(aq) → CoSO₄(aq) + H₂O(l) + CO₂(g)[7]

-

Nitric Acid: The reaction with nitric acid follows a similar pattern, producing cobalt(II) nitrate, water, and carbon dioxide.[7]

The following diagram illustrates the chemical pathway for the dissolution of this compound in an acidic medium.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Cobalt II Carbonate Formula - GeeksforGeeks [geeksforgeeks.org]

- 3. COBALT CARBONATE - Ataman Kimya [atamanchemicals.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

- 6. Chemical Identification and Properties - Report on Carcinogens Monograph on Cobalt and Cobalt Compounds That Release Cobalt Ions In Vivo - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. What are the reaction mechanisms of Cobalt Carbonate with acids? - Blog [wqmetal.net]

- 8. youtube.com [youtube.com]

Unveiling the Magnetic Secrets of Cobalt(II) Carbonate at Low Temperatures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Cobalt(II) carbonate (CoCO₃), an inorganic compound with a rhombohedral crystal structure akin to calcite, exhibits intriguing magnetic properties at cryogenic temperatures. This technical guide provides an in-depth exploration of the low-temperature magnetic behavior of CoCO₃, synthesizing key data and experimental methodologies from scientific literature. Understanding these properties is crucial for its potential applications in various fields, including materials science and as a precursor in the synthesis of other cobalt compounds.

Core Magnetic Properties

At room temperature, this compound is paramagnetic. However, as the temperature decreases, it undergoes a transition to an antiferromagnetic state. This transition is characterized by the Néel temperature (Tɴ) , below which the magnetic moments of adjacent cobalt ions align in an antiparallel fashion. Additionally, CoCO₃ exhibits weak ferromagnetism at very low temperatures.

Quantitative Magnetic and Thermodynamic Data

The magnetic and thermodynamic properties of this compound at low temperatures have been characterized by various experimental techniques. The key parameters are summarized in the tables below.

| Magnetic Parameter | Value | Reference |

| Néel Temperature (Tɴ) | 18.1 K | [1] |

| Curie-Weiss Temperature (θ) | -38 K | |

| Curie Constant (C) | 3.14 cm³·K/mol | |

| Effective Magnetic Moment (μ_eff) | 5.01 μ_B | |

| Spontaneous Magnetic Moment (at 1.9 K) | 1500 cgs emu/mole | [1] |

| Magnetic Susceptibility (χ_⟂ at 1.9 K) | 55 x 10⁻³ cgs emu/mole | [1] |

Table 1: Key magnetic parameters of this compound. The Curie-Weiss temperature and Curie Constant are derived from the analysis of magnetic susceptibility data.

| Temperature (K) | Molar Heat Capacity (Cp) (J·mol⁻¹·K⁻¹) |

| 5 | 0.13 |

| 10 | 0.82 |

| 15 | 2.45 |

| 20 | 5.15 |

| 25 | 8.20 |

| 30 | 11.15 |

| 31 | 11.6 (Peak of anomaly) |

| 40 | 17.05 |

| 50 | 22.80 |

Table 2: Selected low-temperature molar heat capacity data for this compound. A small, broad anomaly in the heat capacity is observed, peaking at approximately 31 K.[2]

Experimental Protocols

The characterization of the low-temperature magnetic properties of this compound involves several key experimental techniques.

Magnetic Susceptibility Measurement

Objective: To determine the temperature dependence of the magnetic susceptibility and to identify the magnetic ordering temperature.

Methodology:

-

Apparatus: A SQUID (Superconducting Quantum Interference Device) magnetometer or a vibrating sample magnetometer (VSM) equipped with a cryostat for low-temperature measurements.

-

Sample Preparation: A powdered sample of high-purity this compound is encapsulated in a gelatin capsule or a similar non-magnetic sample holder.

-

Procedure:

-

The sample is cooled to the lowest desired temperature (e.g., 2 K) in the absence of an applied magnetic field (zero-field-cooled, ZFC).

-

A small DC magnetic field (typically 100-1000 Oe) is applied.

-

The magnetic moment of the sample is measured as the temperature is slowly increased.

-

For field-cooled (FC) measurements, the sample is cooled from a temperature above the Néel temperature in the presence of the same DC magnetic field, and the magnetic moment is measured as the temperature is decreased.

-

The magnetic susceptibility (χ) is calculated as the ratio of the measured magnetic moment to the applied magnetic field and the sample mass.

-

-

Data Analysis: The inverse magnetic susceptibility (1/χ) is plotted against temperature (T). In the paramagnetic region, the data is fitted to the Curie-Weiss law, χ = C / (T - θ), to determine the Curie constant (C) and the Weiss temperature (θ).[3] The Néel temperature is identified as the peak in the ZFC magnetic susceptibility curve.

Neutron Powder Diffraction

Objective: To determine the magnetic structure of this compound in its ordered state.

Methodology:

-

Apparatus: A high-resolution neutron powder diffractometer at a neutron source facility, equipped with a cryostat.

-

Sample Preparation: A powdered sample of this compound is loaded into a vanadium sample can, which is a nearly transparent material for neutrons.

-

Procedure:

-

A neutron diffraction pattern is collected at a temperature above the Néel temperature (in the paramagnetic state) to determine the crystal structure.

-

The sample is then cooled to a temperature well below the Néel temperature (e.g., 4 K).

-

A neutron diffraction pattern of the magnetically ordered state is collected.

-

-

Data Analysis:

-

The diffraction pattern from the paramagnetic state is analyzed using Rietveld refinement to confirm the crystal structure.

-

The low-temperature diffraction pattern will show additional Bragg peaks of magnetic origin. The positions of these magnetic peaks are used to determine the magnetic unit cell and the propagation vector of the magnetic ordering.

-

The intensities of the magnetic Bragg peaks are used to determine the orientation and magnitude of the magnetic moments on the cobalt ions. This is achieved by refining a model of the magnetic structure against the experimental data.

-

Specific Heat Measurement

Objective: To measure the heat capacity as a function of temperature to identify the magnetic phase transition and to study the associated entropy changes.

Methodology:

-

Apparatus: A physical property measurement system (PPMS) with a heat capacity option, or a dedicated low-temperature calorimeter.

-

Sample Preparation: A small, well-characterized pellet or powdered sample of this compound is attached to the sample platform of the calorimeter using a small amount of thermal grease to ensure good thermal contact.

-

Procedure: The heat capacity is measured using a relaxation method. A known amount of heat is applied to the sample, and the resulting temperature increase is measured. The heat capacity is then calculated from these values. This process is repeated over the desired temperature range.

-

Data Analysis: The heat capacity (Cp) is plotted as a function of temperature. A lambda-type anomaly in the Cp vs. T curve is indicative of a second-order phase transition, such as the antiferromagnetic transition. The entropy change associated with the transition can be calculated by integrating the magnetic contribution to the heat capacity divided by temperature.

Visualizations

Magnetic Structure of this compound

Below its Néel temperature, this compound adopts an antiferromagnetic structure. The magnetic moments of the Co²⁺ ions are aligned ferromagnetically within the (001) planes, and these planes are coupled antiferromagnetically along the c-axis.

Caption: Antiferromagnetic ordering in CoCO₃ below Tɴ.

Experimental Workflow for Magnetic Characterization

The process of characterizing the low-temperature magnetic properties of a material like this compound follows a systematic workflow.

Caption: Workflow for magnetic characterization of CoCO₃.

References

Cobalt(II) Carbonate as a Precursor for Co₃O₄ Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cobalt(II,III) oxide (Co₃O₄) utilizing cobalt(II) carbonate (CoCO₃) as a precursor. The primary method detailed is thermal decomposition, a robust and widely adopted technique for producing Co₃O₄ with tunable physicochemical properties. This document outlines detailed experimental protocols, presents key quantitative data for comparative analysis, and visualizes the synthesis workflow and underlying chemical transformations.

Introduction

Cobalt(II,III) oxide (Co₃O₄) is a mixed-valence p-type semiconductor that has garnered significant research interest due to its diverse applications in catalysis, energy storage (as an anode material for lithium-ion batteries and for supercapacitors), and sensing. The properties of Co₃O₄ are intrinsically linked to its morphology, particle size, and surface area, which can be meticulously controlled by the synthesis method and the choice of precursor. This compound has emerged as a popular precursor for Co₃O₄ synthesis due to its relative stability and the straightforward nature of its thermal decomposition, which primarily yields Co₃O₄ and carbon dioxide. This guide will delve into the specifics of this synthesis route.

Experimental Protocols

The synthesis of Co₃O₄ from this compound is typically a two-step process: the preparation of the this compound precursor, followed by its thermal decomposition (calcination).

Synthesis of this compound Precursor

While commercially available this compound can be used directly, bespoke synthesis of the precursor allows for greater control over its morphology, which can be retained in the final Co₃O₄ product. A common method is precipitation:

Protocol: Precipitation of this compound

-

Solution Preparation: Prepare an aqueous solution of a soluble cobalt(II) salt, such as cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) or cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O). A typical concentration is 0.005 M.

-

Precipitating Agent: Prepare a separate aqueous solution of a carbonate source, such as sodium carbonate (Na₂CO₃) or ammonium (B1175870) carbonate ((NH₄)₂CO₃).

-

Precipitation: Add the carbonate solution dropwise to the cobalt salt solution under vigorous stirring at room temperature. A precipitate of this compound will form.

-

Aging: Allow the mixture to stir for an extended period (e.g., 6 hours) to ensure complete precipitation and to control the particle size and morphology.

-

Separation and Washing: Separate the precipitate from the solution by centrifugation or filtration. Wash the collected solid multiple times with deionized water to remove any unreacted salts and byproducts.

-

Drying: Dry the washed precipitate in a vacuum oven at a low temperature (e.g., 60-80 °C) to obtain the this compound powder.

Thermal Decomposition of this compound to Co₃O₄

The crucial step in converting the precursor to the desired oxide is calcination. The temperature, duration, and atmosphere of the calcination process significantly influence the final properties of the Co₃O₄.

Protocol: Calcination of this compound

-

Sample Preparation: Place a known quantity of the dried this compound powder in a ceramic crucible.

-

Calcination: Place the crucible in a muffle furnace. Heat the sample in air to the desired calcination temperature. Common temperature ranges are between 300 °C and 600 °C.[1] The heating rate can also be a controlled parameter.

-

Isothermal Treatment: Hold the sample at the target temperature for a specific duration, typically ranging from 30 minutes to several hours. For example, calcination at 500 °C for 3 hours is a frequently cited condition.

-

Cooling: After the isothermal treatment, allow the furnace to cool down naturally to room temperature.

-

Product Collection: The resulting black or dark grey powder is Co₃O₄.

Data Presentation

The properties of the synthesized Co₃O₄ are highly dependent on the calcination conditions. The following tables summarize key quantitative data from various studies to facilitate comparison.

Table 1: Influence of Calcination Temperature on Co₃O₄ Properties

| Precursor | Calcination Temperature (°C) | Calcination Time (h) | Resulting Particle/Crystallite Size | BET Surface Area (m²/g) |

| Cobalt Hydroxide | 200 | 3 | Microspheres | 131.8[2] |

| Cobalt Carbonate | 300 | 2 | 25 nm | - |

| Cobalt Hydroxide | 300 | 3 | - | 76.1[2] |

| Basic Cobalt Carbonate | 392.76 | 0.53 | - | - |

| Cobalt Hydroxide | 400 | 3 | - | 55.2[2] |

| Cobalt Carbonate | 500 | 3 | 30-39 nm | - |

| Cobalt Complex | 580-600 | 2 | 40-60 nm (spherical), 200 nm - 1 µm (block) | -[3] |

Table 2: Electrochemical Properties of Co₃O₄ Synthesized from Cobalt Precursors

| Precursor Synthesis Method | Calcination Temperature (°C) | Calcination Time (h) | Electrode Application | Key Electrochemical Performance Metric |

| Hydrothermal | 200 | 3 | Li-ion Battery Anode | Initial Discharge Capacity: 1330 mAh/g[2] |

| Hydrothermal | 300 | 3 | Li-ion Battery Anode | Initial Discharge Capacity: 985 mAh/g[2] |

| Hydrothermal | 400 | 3 | Li-ion Battery Anode | Initial Discharge Capacity: 898 mAh/g[2] |

| Hydrothermal | Not specified | Not specified | Supercapacitor | Specific Capacitance: 1850 F/g at 1 A/g |

| Gas-phase Diffusion Precipitation | Not specified | 2 | Supercapacitor | Specific Capacitance: 640 F/g at 1 A/g |

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of Co₃O₄ from a cobalt(II) salt precursor.

Caption: Experimental workflow for Co₃O₄ synthesis.

Thermal Decomposition Pathway

The thermal decomposition of this compound in the presence of oxygen follows a specific reaction pathway to form Co₃O₄.

Caption: Thermal decomposition of CoCO₃ to Co₃O₄.

Conclusion

The use of this compound as a precursor for the synthesis of Co₃O₄ via thermal decomposition is a versatile and effective method. By carefully controlling the synthesis parameters of the precursor and the subsequent calcination conditions, researchers can tailor the physical and electrochemical properties of the final Co₃O₄ material to suit a wide range of applications. This guide provides a foundational understanding and practical protocols for scientists and professionals working in materials science and related fields.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural characterization and electrochemical properties of Co3O4 anode materials synthesized by a hydrothermal method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Co3O4 nanoparticles with block and sphere morphology, and investigation into the influence of morphology on biological toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Thermogravimetric Analysis of Cobalt(II) Carbonate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of cobalt(II) carbonate (CoCO₃). It details the experimental protocols, thermal decomposition pathways, and quantitative data essential for researchers and professionals working with this compound.

Introduction to Thermogravimetric Analysis of this compound

Thermogravimetric analysis is a crucial technique for characterizing the thermal stability and decomposition of this compound. This method measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere. The resulting data provides valuable insights into the compound's composition, the presence of hydrates, and the nature of its thermal decomposition products. The thermal behavior of this compound is significantly influenced by the atmosphere (inert or oxidizing) and whether it is in its anhydrous, hydrated, or basic form.

Thermal Decomposition Pathways

The thermal decomposition of this compound follows distinct pathways depending on the surrounding atmosphere.

2.1. Inert Atmosphere (e.g., Nitrogen, Argon)

In an inert atmosphere, anhydrous this compound decomposes directly to cobalt(II) oxide (CoO) and carbon dioxide (CO₂).[1] For hydrated forms of this compound, an initial weight loss corresponding to the removal of water molecules is observed at lower temperatures, followed by the decomposition of the anhydrous carbonate.[2]

The primary decomposition reaction is:

CoCO₃(s) → CoO(s) + CO₂(g)

2.2. Oxidizing Atmosphere (e.g., Air, Oxygen)

In the presence of oxygen, the decomposition process is more complex. This compound first decomposes to form cobalt(II,III) oxide (Co₃O₄), a mixed-valence oxide, and carbon dioxide.[1] At higher temperatures, typically above 900°C, Co₃O₄ further decomposes to cobalt(II) oxide (CoO) and oxygen (O₂).[3]

The decomposition reactions in an oxidizing atmosphere are:

3CoCO₃(s) + ½O₂(g) → Co₃O₄(s) + 3CO₂(g) Co₃O₄(s) → 3CoO(s) + ½O₂(g)

Basic cobalt carbonate also decomposes in a multi-step process, often involving the initial loss of water and hydroxyl groups, followed by the decomposition of the carbonate to form cobalt oxides.[3][4]

Below is a diagram illustrating the thermal decomposition pathways of this compound.

Caption: Thermal decomposition pathways of different forms of this compound.

Quantitative Data from Thermogravimetric Analysis

The following tables summarize the quantitative data obtained from the TGA of this compound under different conditions. The temperature ranges and weight losses can vary depending on experimental factors such as heating rate and particle size.

Table 1: TGA Data for Anhydrous this compound (CoCO₃)

| Atmosphere | Temperature Range (°C) | Weight Loss (%) | Decomposition Product |

| Inert (N₂) | 230 - 330 | ~37 | CoO |

| Oxidizing (Air) | 200 - 300 | ~29.5 | Co₃O₄ |

| Oxidizing (Air) | > 900 | ~6.7 | CoO |

Table 2: TGA Data for Hydrated this compound (CoCO₃·nH₂O)

| Atmosphere | Temperature Range (°C) | Weight Loss Step | Description |

| Inert (N₂) / Air | < 200 | Dehydration | Loss of water molecules.[2] |

| Inert (N₂) | > 220 | Decarbonation | Decomposition to CoO.[5] |

| Air | > 200 | Decarbonation & Oxidation | Decomposition to Co₃O₄. |

Table 3: TGA Data for Basic this compound

| Atmosphere | Temperature Range (°C) | Weight Loss Step | Description |

| Air | < 335 | Dehydration/Dehydroxylation | Loss of water and hydroxyl groups. |

| Air | ~335 | Decomposition | Formation of Co₃O₄.[3] |

Experimental Protocols

A generalized experimental protocol for conducting TGA of this compound is provided below. It is important to note that specific parameters should be optimized based on the instrument and the specific research objectives.

4.1. Instrumentation

A calibrated thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of reaching at least 1000°C is required. The instrument should have precise temperature and atmosphere control.

4.2. Sample Preparation

-

Ensure the this compound sample is homogenous. If necessary, gently grind the sample to a fine powder to ensure uniform heat distribution.

-

Accurately weigh a small amount of the sample (typically 5-10 mg) into a TGA crucible (e.g., alumina, platinum).[6]

4.3. TGA Measurement

-

Place the crucible containing the sample onto the TGA balance.

-

Purge the system with the desired gas (e.g., nitrogen for inert atmosphere, air for oxidizing atmosphere) at a constant flow rate (e.g., 20-100 mL/min).

-

Heat the sample at a constant rate (e.g., 5, 10, or 20 °C/min) over the desired temperature range (e.g., from room temperature to 1000°C).[4]

-

Record the sample weight as a function of temperature.

4.4. Data Analysis

-

Plot the percentage weight loss versus temperature to obtain the TGA curve.

-

The derivative of the TGA curve (DTG curve) can be plotted to determine the temperatures of the maximum rates of weight loss.

-

From the TGA curve, determine the onset and end temperatures of each decomposition step and the corresponding percentage weight loss.

Below is a diagram illustrating a typical experimental workflow for the TGA of this compound.

Caption: A generalized experimental workflow for thermogravimetric analysis.

Conclusion

Thermogravimetric analysis is an indispensable tool for characterizing the thermal properties of this compound. By carefully controlling experimental conditions, particularly the atmosphere, researchers can gain detailed insights into the dehydration, dehydroxylation, and decomposition processes of this compound. The quantitative data and decomposition pathways presented in this guide serve as a valuable resource for scientists and professionals in materials science, catalysis, and drug development.

References

chemical formula and molar mass of basic cobalt carbonate

An In-depth Technical Guide to Basic Cobalt Carbonate

Introduction

Basic cobalt carbonate is an inorganic compound that serves as a crucial intermediate in the hydrometallurgical purification of cobalt from its ores. It is also utilized as an inorganic pigment and a precursor for various catalysts and cobalt salts.[1] The term "basic cobalt carbonate" can refer to several cobalt(II) carbonate-hydroxide compounds, which are often found as hydrates. This guide provides a comprehensive overview of its chemical properties, synthesis, and thermal decomposition for researchers, scientists, and drug development professionals.

Chemical Formula and Molar Mass

The composition of basic cobalt carbonate can vary, leading to different chemical formulas and molar masses. The most common forms are this compound hydroxide (B78521) (2:3) monohydrate and other related structures. A summary of these is provided below.

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Synonyms |

| This compound hydroxide (2:3) monohydrate | C₂H₄Co₃O₉ | 348.85 | Basic cobalt carbonate; Cobaltous carbonate, basic |

| This compound | CoCO₃ | 118.941 | Cobaltous carbonate; Spherocobaltite |

| Basic Cobalt Carbonate | C₂H₆Co₅O₁₂ | 516.73 | di[carbonato(2-)] hexahydroxypentacobalt |

| Cobalt Carbonate Hydroxide Hydrate | Co(CO₃)₀.₅(OH)·0.11H₂O | - | CCHH |

Note: The exact composition of basic cobalt carbonate can vary, and it is often a mixture of cobalt carbonate and cobalt hydroxide.

Quantitative Data

The thermal decomposition of basic cobalt carbonate is a critical characteristic, particularly for its application as a precursor to cobalt oxides.

Table 1: Thermal Decomposition Data for Basic Cobalt Carbonate

| Parameter | Value | Conditions |

| Dehydration Start Temperature | 303 K | In air atmosphere |

| Decomposition Start Temperature | 493 K | In air atmosphere |

| Complete Decomposition Temperature | > 625 K | In air atmosphere, forming Co₃O₄ |

| Mass Loss upon Decomposition | 29.5% | Theoretical mass loss is in good agreement with experimental data.[2] |

| Activation Energy (E) | 106.139 - 144.537 kJ/mol | - |

| Frequency Factor (lg A) | 9.396 - 11.868 | - |

Experimental Protocols

Synthesis of Basic Cobalt Carbonate via Precipitation

This protocol describes the preparation of basic cobalt carbonate by precipitation from a cobalt salt solution using a carbonate source.

Materials:

-

Cobalt(II) nitrate (B79036) (Co(NO₃)₂·6H₂O) or Cobalt(II) chloride (CoCl₂·6H₂O)[3][4]

-

Potassium bicarbonate (KHCO₃) or Sodium bicarbonate (NaHCO₃)[1][5] or Ammonium (B1175870) bicarbonate[4]

-

Distilled water

-

Reactor vessel

-

Stirrer and heating plate

-

Filtration apparatus

-

Drying oven

Procedure:

-

Prepare a solution of the cobalt salt (e.g., 140-150 g/L cobalt chloride solution).[4]

-

Prepare a solution of the precipitating agent (e.g., 250 g/L ammonium bicarbonate solution).[4]

-

Add the ammonium bicarbonate solution to the reactor and begin stirring while heating to a predetermined temperature.[4]

-

Slowly pump the cobalt chloride solution into the reactor at a controlled rate (e.g., 0.75 L/h).[4]

-

Monitor the pH of the reaction mixture, stopping the addition of the cobalt solution when the pH reaches 7.0-7.3.[4]

-

Allow the mixture to age for 30 minutes, then increase the temperature to 85°C and hold for 10 minutes.[4]

-

Filter the resulting precipitate and wash it thoroughly with distilled water.[4]

-

Dry the solid product in an oven to obtain basic cobalt carbonate.[4]

Hydrothermal Synthesis of Cobalt Carbonate

This method yields crystalline cobalt carbonate particles.

Materials:

-

Cobalt salt (e.g., cobalt acetate, cobalt chloride, or cobalt nitrate)[3]

-

Urea (B33335) (CO(NH₂)₂)[3]

-

Cetyltrimethylammonium bromide (CTAB) as a surfactant[3]

-

Distilled water

-

Teflon-lined stainless steel autoclave[3]

Procedure:

-

Dissolve 2.5 mmol of the cobalt salt, 0.1 mmol of CTAB, and a specific amount of urea (molar ratio of cobalt salt to urea from 1:3 to 1:20) in 60 mL of distilled water.[3]

-

Stir the mixture vigorously for approximately 10 minutes.[3]

-

Transfer the solution to a Teflon-lined stainless steel autoclave.[3]

-

Heat the autoclave to 160°C for 24-36 hours.[3]

-

After cooling, centrifuge the product and wash it several times with deionized water.[6]

-

Dry the final product in an oven at 60°C for 12 hours.[6]

Thermal Decomposition Analysis

This protocol outlines the study of the thermal decomposition of basic cobalt carbonate using thermogravimetric (TG) and differential thermal analysis (DTA).

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

Differential Thermal Analyzer (DTA)

-

X-ray Diffractometer (XRD) for phase identification of products[5]

Procedure:

-

Place a known amount of the basic cobalt carbonate sample into the TG/DTA instrument.

-

Heat the sample at a constant rate (e.g., 2.5, 5.0, 10.0, 15.0, or 20.0 K·min⁻¹) in a controlled atmosphere (e.g., air or nitrogen).[2]

-

Record the mass loss (TG) and temperature difference (DTA) as a function of temperature.

-

The decomposition of basic cobalt carbonate in air typically shows a two-stage process: dehydration followed by the decomposition of the carbonate to form cobalt oxide (Co₃O₄).[2]

-

The final product can be analyzed by XRD to confirm its crystal structure.[5]

Visualizations

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis of basic cobalt carbonate followed by its thermal decomposition to produce cobalt oxide nanoparticles.

Caption: Workflow for the synthesis and thermal conversion of basic cobalt carbonate.

References

hydrothermal synthesis of cobalt carbonate microstructures

An In-depth Technical Guide to the Hydrothermal Synthesis of Cobalt Carbonate Microstructures

Introduction

Cobalt carbonate (CoCO3) microstructures have garnered significant interest in materials science primarily as efficient precursors for the synthesis of cobalt oxide (Co3O4) nanoparticles.[1][2] These cobalt oxides are crucial in various applications, including gas sensors, lithium-ion batteries, and catalysis, owing to their unique electronic and magnetic properties.[1][3] The morphology, particle size, and purity of the initial CoCO3 significantly influence the final properties of the Co3O4 material.[4]

The hydrothermal synthesis method offers a versatile and cost-effective approach for producing well-defined, crystalline CoCO3 microstructures.[1] This technique involves chemical reactions in aqueous solutions within a sealed vessel (autoclave) at elevated temperatures and pressures. It allows for precise control over the size, shape, and crystallinity of the final product by tuning various reaction parameters, making it a superior method compared to conventional solid-state reactions.[5] This guide provides a comprehensive overview of the hydrothermal synthesis of cobalt carbonate, detailing experimental protocols, the influence of synthesis parameters, and characterization techniques for researchers and professionals in materials science and drug development.

Core Experimental Protocol: A Generalized Approach

The hydrothermal synthesis of cobalt carbonate typically involves the reaction of a soluble cobalt salt with a carbonate source in an aqueous medium under controlled temperature and time. Urea (B33335) is a commonly used and environmentally benign carbonate source, as it decomposes upon heating to produce carbonate ions in situ.[1]

Materials and Reagents

-

Cobalt Precursor: Cobalt(II) salt, such as cobalt nitrate (B79036) hexahydrate (Co(NO3)2·6H2O), cobalt chloride hexahydrate (CoCl2·6H2O), or cobalt acetate (B1210297) tetrahydrate (Co(CH3COO)2·4H2O).[1]

-

Carbonate Source: Urea (CO(NH2)2) or ammonium (B1175870) carbonate ((NH4)2CO3).[1][4]

-

Surfactant (Optional): Cetyltrimethylammonium bromide (CTAB) to control particle morphology and prevent agglomeration.[1][2]

-

Solvent: Deionized water. Mixed solvent systems, such as water-ethanol or water-glycerol, can also be used to tune particle shape.[3][6]

Detailed Synthesis Procedure (Example)

This protocol is based on the work of Nassar et al., which demonstrates a typical hydrothermal process.[1][2]

-

Precursor Solution Preparation:

-

Dissolve 2.5 mmol of a cobalt salt (e.g., 0.60 g of CoCl2·6H2O) and a specific amount of urea (e.g., molar ratio of cobalt salt to urea ranging from 1:3 to 1:20) in 60 mL of deionized water.[1]

-

Add a surfactant, such as 0.1 mmol (36.5 mg) of CTAB, to the solution.[1]

-

Stir the mixture vigorously for approximately 10 minutes to ensure all components are completely dissolved.[1]

-

-

Hydrothermal Reaction:

-

Product Collection and Purification:

-

After the reaction, allow the autoclave to cool down naturally to room temperature.

-

Collect the pink solid product by centrifugation.[1]

-

Wash the product multiple times with deionized water and ethanol (B145695) to remove any unreacted reagents and byproducts.[1]

-

Dry the final cobalt carbonate powder in an oven at 60 °C for 24 hours.[1]

-

The diagram below illustrates the general workflow for this process.

Caption: Experimental workflow for hydrothermal synthesis of CoCO3.

Influence of Synthesis Parameters on Microstructure

The morphology, size, and crystallinity of cobalt carbonate microstructures can be precisely controlled by adjusting the synthesis parameters.

-

Temperature and Time: Reaction temperature and duration are critical. Higher temperatures and longer reaction times generally lead to increased crystallinity and larger particle sizes.[4][5] For instance, pure CoCO3 nanoparticles can be obtained at 120 °C in as little as 30 minutes.[4]

-

Cobalt Precursor: The choice of the cobalt salt's counter-ion (e.g., acetate, chloride, nitrate) can influence the morphology of the resulting CoCO3 particles.[1]

-

Solvent System: Using a mixed solvent system, such as water and ethanol or glycerol, can effectively control the shape of the CoCO3 crystals.[3][6] The volume ratio of the solvents plays a key role in fabricating novel structures.[3]

-

Additives and Surfactants: Surfactants like CTAB are used to control particle growth and prevent agglomeration, leading to more uniform, sub-micrometer crystalline particles.[1]

The logical relationship between these parameters and the final product characteristics is depicted below.

Caption: Influence of synthesis parameters on CoCO3 microstructure properties.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the hydrothermal synthesis of cobalt carbonate and its derivatives, highlighting the relationship between synthesis conditions and product characteristics.

Table 1: Synthesis Parameters for Cobalt Carbonate (CoCO3)

| Cobalt Precursor | Carbonate Source | Additive | Temp. (°C) | Time (h) | Resulting Product | Reference |

|---|---|---|---|---|---|---|

| Cobalt Acetate | Urea | CTAB | 160 | 24-36 | Sub-micrometer CoCO3 | [1] |

| Cobalt Chloride | Urea | CTAB | 160 | 24-36 | Sub-micrometer CoCO3 | [1] |

| Cobalt Nitrate | Urea | CTAB | 160 | 24-36 | Sub-micrometer CoCO3 | [1] |

| Cobalt Acetate | (NH4)2CO3 | None | 120 | 0.5 | CoCO3 Nanoparticles | [4] |

| Cobalt Nitrate | Urea | Glycine/NaOH | 150 | 5-48 | Co(CO3)x(OH)y Nanomaterial | [7] |

| Cobalt Chloride | Urea | Graphene Oxide | 130 | 3 | Co(CO3)0.5OH·0.11H2O-RGO |[8][9] |

Table 2: Characterization Data of Synthesized Cobalt Microstructures

| Precursor Material | Calcination Temp. (°C) | Calcination Time (h) | Final Product | Avg. Particle Size | Reference |

|---|---|---|---|---|---|

| CoCO3 (from Acetate) | 500 | 3 | Co3O4 | 35 nm | [1] |

| CoCO3 (from Chloride) | 500 | 3 | Co3O4 | 29 nm | [1] |

| CoCO3 (from Nitrate) | 500 | 3 | Co3O4 | 29 nm | [1] |

| CoCO3 Microspheres | 300 | 2 | Co3O4 | 25 nm (crystallite) |[4] |

Characterization Techniques

To analyze the synthesized cobalt carbonate microstructures, several standard characterization techniques are employed:

-

X-ray Diffraction (XRD): Used to identify the crystal phase and purity of the synthesized material.[8][10] The diffraction peaks are compared with standard patterns (e.g., JCPDS cards) to confirm the formation of CoCO3 or cobalt carbonate hydroxide (B78521) hydrate.[8]

-

Scanning Electron Microscopy (SEM): Provides information on the morphology, size, and surface features of the microstructures.[1][11]

-

Transmission Electron Microscopy (TEM): Offers higher resolution imaging to observe the detailed morphology and size of nanoparticles, especially after calcination to Co3O4.[1]

-

Fourier-Transform Infrared Spectroscopy (FT-IR): Confirms the presence of carbonate groups (CO3²⁻) and other functional groups within the synthesized material.[2]

-

Thermogravimetric Analysis (TGA): Investigates the thermal stability and decomposition behavior of CoCO3, which is crucial for determining the optimal temperature for calcination to Co3O4.[1] The theoretical weight loss for the decomposition of CoCO3 to Co3O4 is approximately 32.5%.[1]

Potential Applications in Drug Development

While cobalt carbonate itself is not widely documented as a drug delivery vehicle, analogous materials like calcium carbonate (CaCO3) are extensively studied for this purpose.[12][13] CaCO3 nanoparticles are biocompatible, biodegradable, and exhibit pH-sensitive properties, making them excellent candidates for controlled drug release.[13][14] They can be loaded with anticancer drugs, such as etoposide, and are designed to release their payload in the acidic microenvironment of tumors or within intracellular lysosomes.[12][13]

Given these parallels, hydrothermally synthesized cobalt-based microstructures could be explored for similar biomedical applications, particularly in diagnostics or as smart carriers, provided their biocompatibility and toxicity profiles are thoroughly evaluated. The primary application remains as a high-quality precursor for cobalt oxides used in sensing and energy storage.[1][3]

References

- 1. bu.edu.eg [bu.edu.eg]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Collection - Shape Control of Cobalt Carbonate Particles by a Hydrothermal Process in a Mixed Solvent: An Efficient Precursor to Nanoporous Cobalt Oxide Architectures and Their Sensing Property - Crystal Growth & Design - Figshare [acs.figshare.com]

- 7. CN101486494A - Method for synthesizing cobalt carbonate hydroxide nano material - Google Patents [patents.google.com]

- 8. Simple Synthesis of Cobalt Carbonate Hydroxide Hydrate and Reduced Graphene Oxide Hybrid Structure for High-Performance Room Temperature NH3 Sensor [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and characterisation of cobalt hydroxy carbonate Co2CO3(OH)2 nanomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Study of High Purity Cobalt Carbonate Nanocrystals Production by Microemulsion as Batteries Precursors [scirp.org]

- 12. Synthesis of CaCO3 Nanobelts for Drug Delivery in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of CaCO3 Nanobelts for Drug Delivery in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CaCO3 as an Environmentally Friendly Renewable Material for Drug Delivery Systems: Uptake of HSA-CaCO3 Nanocrystals Conjugates in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of Anhydrous and Hydrated Cobalt(II) Carbonate: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the nuanced differences between the anhydrous and hydrated forms of cobalt(II) carbonate is critical for its effective application. This in-depth technical guide provides a comprehensive comparison of their properties, detailed synthesis protocols, and explores their emerging roles in therapeutic applications, particularly in oncology.

This compound, in both its anhydrous (CoCO₃) and hydrated (CoCO₃·xH₂O) forms, serves as a vital precursor in the synthesis of cobalt-containing materials, catalysts, and pigments.[1] While chemically similar, the presence of water of hydration significantly influences the compound's physical and chemical characteristics, impacting its reactivity and suitability for various applications.

Core Properties: A Side-by-Side Comparison

The fundamental differences between anhydrous and hydrated this compound are summarized below, offering a clear overview of their key physicochemical properties.

| Property | Anhydrous this compound | Hydrated this compound |

| Chemical Formula | CoCO₃[2] | CoCO₃·xH₂O[3] |

| Molar Mass | 118.94 g/mol [2] | 118.94 g/mol (anhydrous basis)[3] |

| Appearance | Pink or red-violet powder[1][4] | Pink to reddish crystalline powder[5] |

| Crystal Structure | Rhombohedral[2] | Trigonal (hexahydrate)[2] |

| Density | 4.13 g/cm³[2] | Data not consistently available |

| Solubility in Water | 0.000142 g/100 mL (20 °C)[4] | Insoluble[5] |

| Solubility in Other Solvents | Soluble in acids; insoluble in ethanol, methyl acetate[2][4] | Soluble in acids[3] |

| Decomposition Temperature | Decomposes at 427 °C to cobalt(II) oxide[2] | Decomposes to the anhydrous form around 140 °C[2] |

| CAS Number | 513-79-1[4] | 57454-67-8[6] |

Experimental Protocols: Synthesis and Preparation

The synthesis of this compound can be achieved through various methods, primarily precipitation and hydrothermal processes. The choice of method can influence the resulting particle size, morphology, and degree of hydration.

Protocol 1: Precipitation Synthesis of Hydrated this compound

This method involves the reaction of a soluble cobalt(II) salt with a carbonate source in an aqueous solution.

Materials:

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) or Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)

-

Sodium carbonate (Na₂CO₃) or Ammonium (B1175870) bicarbonate (NH₄HCO₃)

-

Deionized water

-

Beakers, magnetic stirrer, filtration apparatus, drying oven

Procedure:

-

Prepare Reactant Solutions:

-

Precipitation:

-

Heat the ammonium bicarbonate solution to a temperature between 40 and 60 °C with stirring (100-130 rpm).[7]

-

Slowly add the cobalt(II) chloride solution to the ammonium bicarbonate solution. The volume ratio of the NH₄HCO₃ solution to the CoCl₂ solution should be approximately 1.6-1.7.[7]

-

The dripping process can be divided into a rapid initial phase until the solution turns pink, followed by a slower addition.[7]

-

-

Aging and Washing:

-

Drying:

-

Dry the solid in an oven to obtain the hydrated this compound powder.

-

Protocol 2: Hydrothermal Synthesis of Hydrated this compound

This method allows for greater control over the crystallinity and morphology of the product.

Materials:

-

Cobalt(II) salt (e.g., CoCl₂·6H₂O, Co(NO₃)₂·6H₂O, or Co(CH₃COO)₂·4H₂O)

-

Urea (B33335) (CO(NH₂)₂)

-

Cetyltrimethylammonium bromide (CTAB) (optional, as a surfactant)

-

Deionized water

-

Teflon-lined stainless steel autoclave

Procedure:

-

Prepare Reaction Mixture:

-

Hydrothermal Reaction:

-

Transfer the solution to a Teflon-lined stainless steel autoclave.

-

Heat the autoclave to 160 °C for 24-36 hours.[8]

-

-

Product Recovery:

-

After the reaction, allow the autoclave to cool to room temperature.

-

Collect the pink solid product by centrifugation.

-

Wash the product several times with deionized water and ethanol.

-

Dry the final product in an oven at 60 °C for 24 hours.[8]

-

Protocol 3: Preparation of Anhydrous this compound

Anhydrous this compound is typically prepared by the thermal decomposition of its hydrated form.

Materials:

-

Hydrated this compound

-

Furnace or heating apparatus

-

Crucible

Procedure:

-

Place the hydrated this compound powder in a crucible.

-

Heat the sample in a furnace. The dehydration process generally begins around 140 °C.[2]

-

Maintain the temperature to ensure all water of hydration is removed. The final decomposition to cobalt oxide occurs at a much higher temperature (427 °C), so careful temperature control is necessary to isolate the anhydrous carbonate.[2]

-

Cool the crucible in a desiccator to prevent rehydration.

Visualization of Experimental and Logical Workflows

To further elucidate the processes involved, the following diagrams, created using the DOT language, visualize a typical experimental workflow for cobalt carbonate synthesis and a key therapeutic mechanism.

References

- 1. youtube.com [youtube.com]

- 2. Cobalt carbonate nanorods enhance chemotherapy via neutralization of acidic tumor microenvironment and generation of carbonate radical anions for necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cobalt(II) chloride - Wikipedia [en.wikipedia.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. labinsights.nl [labinsights.nl]

- 6. qrd-qiruide.com [qrd-qiruide.com]

- 7. CN101830521B - Method for producing cobalt carbonate - Google Patents [patents.google.com]

- 8. bu.edu.eg [bu.edu.eg]

Spherocobaltite (CoCO₃): A Technical Guide to its Natural Occurrence and Mineral Forms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spherocobaltite, the naturally occurring mineral form of cobalt(II) carbonate (CoCO₃), is a member of the calcite group of minerals.[1][2] Characterized by its striking rose-red to pink coloration, this rare mineral is of significant interest to geologists, material scientists, and researchers in various fields, including drug development, due to the bioactive properties of cobalt compounds. This technical guide provides an in-depth overview of the natural occurrence, mineralogical forms, and physicochemical properties of spherocobaltite, supplemented with detailed experimental protocols for its characterization.

Natural Occurrence and Geological Environment

Spherocobaltite is a secondary mineral, meaning it is not formed during the initial crystallization of the host rock but rather through the alteration of pre-existing primary cobalt minerals.[3] Its formation is typically associated with the oxidized zones of hydrothermal cobalt-bearing mineral deposits.[4][5][6] The process involves the interaction of cobalt-rich solutions with carbonate-rich environments, leading to the precipitation of cobalt carbonate.

It is often found as crusts, spherical or globular aggregates, and more rarely, as distinct rhombohedral or scalenohedral crystals.[7][8] Notable occurrences of spherocobaltite include the Schneeberg District in Saxony, Germany, where it was first described in 1877, as well as significant deposits in the Katanga Province (formerly Shaba) of the Democratic Republic of Congo, Morocco, Mexico, and Australia.[1][2][5][6][9][10]

Associated Minerals: Spherocobaltite is commonly found in association with a variety of other minerals, which can be indicative of its presence. These include:

-

Primary Cobalt Minerals: Cobaltite (CoAsS)

-

Secondary Cobalt Minerals: Erythrite (Co₃(AsO₄)₂·8H₂O), Roselite (Ca₂(Co,Mg)(AsO₄)₂·2H₂O), and Annabergite (Ni₃(AsO₄)₂·8H₂O).[1][3][5]

-

Carbonate Minerals: Calcite (CaCO₃), Cobaltian Calcite ((Ca,Co)CO₃), Dolomite (CaMg(CO₃)₂), and Cobaltian Dolomite (Ca(Mg,Co)(CO₃)₂).[3][5][7]

-

Other Associated Minerals: Malachite (Cu₂CO₃(OH)₂).[7]

It is important to distinguish spherocobaltite from cobaltian calcite (also known as cobaltocalcite), which is a variety of calcite with a significant amount of cobalt substituting for calcium in its crystal structure, resulting in a pink color.[7][9][11] Pure spherocobaltite, however, is the distinct cobalt carbonate mineral.[9][11]

Mineral Forms and Physicochemical Properties

Spherocobaltite belongs to the calcite group of anhydrous carbonate minerals, all of which crystallize in the trigonal system and exhibit perfect rhombohedral cleavage.[3][4][9]

Physical Properties

The physical characteristics of spherocobaltite are summarized in the table below. Its most notable feature is its vibrant pink to rose-red color, which can sometimes be brownish or grayish due to impurities or alteration.[4][8]

| Property | Description |

| Color | Rose-red, pink, brownish red, grayish red.[4][7][8] |

| Luster | Vitreous to sub-vitreous, sometimes pearly or waxy.[3][4][7] |

| Transparency | Transparent to translucent.[4][7] |

| Crystal System | Trigonal.[3][4][8] |

| Crystal Habit | Commonly in spherical, globular, or botryoidal aggregates and as crusts.[7][8] Less commonly as rhombohedral or scalenohedral crystals.[7] |

| Cleavage | Perfect in three directions, forming rhombohedrons.[3][7] |

| Fracture | Uneven to subconchoidal.[7][8] |

| Hardness (Mohs) | 3.0 - 4.0.[3][4][7][8] |

| Specific Gravity | 4.10 - 4.21 g/cm³.[4][7][8] |

| Streak | Pale pink to reddish-white.[4][7][11] |

| Other | Effervesces in dilute acids.[7] |

Chemical and Optical Properties

The chemical and optical properties of spherocobaltite are detailed in the table below.

| Property | Description |

| Chemical Formula | CoCO₃.[3][4][12] |

| Composition | Cobalt: 49.55%, Carbon: 10.10%, Oxygen: 40.35% (by weight).[13] |

| Common Impurities | Calcium (Ca), Nickel (Ni), Iron (Fe).[4] |

| Optical Class | Uniaxial (-).[8] |

| Refractive Indices | nω = 1.855 - 1.885, nε = 1.600.[8] |

| Birefringence | 0.255 - 0.285.[8] |

| Pleochroism | Dichroic: O = violet-red; E = rose-red.[2] |

Experimental Protocols for Characterization